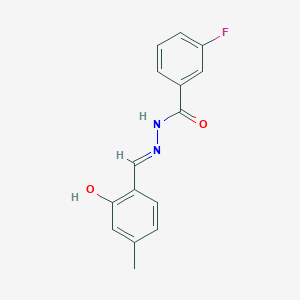

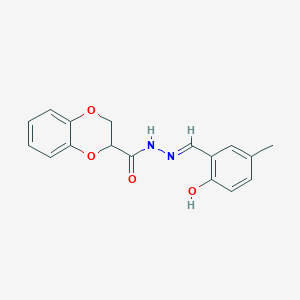

![molecular formula C18H17N3O2S B3719483 4-hydroxybenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3719483.png)

4-hydroxybenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

Vue d'ensemble

Description

4-Hydroxybenzaldehyde is an organic compound with the formula C6H4OH (CHO). It is one of the three isomers of hydroxybenzaldehyde .

Synthesis Analysis

4-Hydroxybenzaldehyde is prepared by the reaction of phenol with chloroform, which gives isomeric hydroxy benzal chlorides. Hydrolysis of the C-Cl bonds gives the aldehyde .Molecular Structure Analysis

The molecular structure of 4-Hydroxybenzaldehyde is represented by the formula C7H6O2 .Chemical Reactions Analysis

In the Dakin oxidation, 4-hydroxybenzaldehyde reacts with hydrogen peroxide in base to form hydroquinone .Physical And Chemical Properties Analysis

4-Hydroxybenzaldehyde appears as a yellow to tan powder. It has a density of 1.129 g/cm3 at 130 °C, a melting point of 116 °C, and a boiling point of 310 to 311 °C. It is soluble in water at 12.9 g/L .Applications De Recherche Scientifique

Synthesis of Hydrazone Derivatives

Hydrazones are a class of organic compounds with significant potential in synthetic chemistry. The compound can be used to synthesize a variety of hydrazone derivatives. These derivatives are often precursors to more complex molecules and can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Biological Activity

Hydrazones, including the one you’ve mentioned, are known for their broad spectrum of biological activities. They have been studied for their potential antimicrobial properties, particularly against strains like S. aureus, E. coli, and P. aeruginosa. This makes them valuable for research into new antibiotics and antiseptics .

Chemometric Analysis

The compound can be used in chemometric studies to monitor reactions. By analyzing the data from reactions involving hydrazones, researchers can gain insights into reaction profiles and times, which is crucial for optimizing synthetic pathways and understanding reaction mechanisms .

Material Science

In material science, hydrazones like the one you’ve described can be used to create compounds that change color in response to temperature changes. This property is particularly interesting for the development of thermochromic materials, which have applications in smart textiles and temperature sensors .

Cancer Research

The cytotoxic activities of hydrazones against human cancer cell lines are a significant area of research. By studying the effects of these compounds on cancer cells, scientists can develop new therapeutic agents and understand the mechanisms of cancer cell inhibition .

Methodologies for Synthesis

The compound is also important in the development of new methodologies for the synthesis of hydrazones, quinazolines, and Schiff bases. Finding efficient and selective methods for preparing these compounds is crucial for advancing medicinal chemistry and creating new drugs .

Propriétés

IUPAC Name |

(2Z)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-12-3-2-4-14(9-12)10-16-17(23)20-18(24-16)21-19-11-13-5-7-15(22)8-6-13/h2-9,11,16,22H,10H2,1H3,(H,20,21,23)/b19-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLKASKIAZKZEY-YBFXNURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CC2C(=O)N/C(=N/N=C/C3=CC=C(C=C3)O)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

hydrazone](/img/structure/B3719422.png)

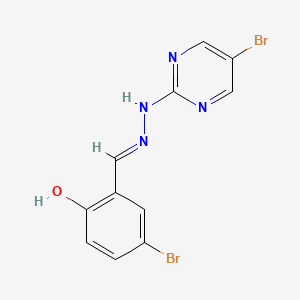

![3-bromo-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3719423.png)

![4-methyl-2-nitro-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B3719435.png)

![2-[(1H-1,2,4-triazol-3-ylimino)methyl]-1-benzothiophene-3-ol](/img/structure/B3719439.png)

![2-hydroxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3719442.png)

![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}propanamide](/img/structure/B3719451.png)

![2-hydroxybenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3719458.png)

![benzaldehyde [5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3719470.png)